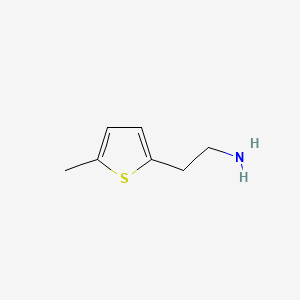

2-(5-Methyl-2-thienyl)ethanamine

Description

Historical Context and Discovery of 2-(5-Methyl-2-thienyl)ethanamine Analogs

The investigation of thiophene (B33073) analogs of biologically active compounds is not a new endeavor. Historically, the substitution of a phenyl ring with a thiophene ring has been a common strategy in drug design to modulate potency, selectivity, metabolic stability, and other pharmacokinetic properties. psu.edursc.org This approach has been applied to a wide range of therapeutic classes, including antihistamines, neuroleptics, and notably, psychoactive substances like amphetamine. researchgate.netwikipedia.orgnih.gov

The exploration of thiophene analogs of phenethylamines, the parent class of compounds for this compound, has been a logical extension of this research. Phenethylamines themselves, including endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, are characterized by a 2-phenethylamine motif. mdpi.com The systematic replacement of the phenyl group in these molecules with a thiophene ring has allowed researchers to probe the electronic and steric requirements of their corresponding receptors. psu.edu

The synthesis of various 2-thienylethylamine derivatives has been documented in scientific literature, often as part of broader studies aimed at understanding the SAR of psychoactive compounds. nih.govdissertationtopic.net For instance, research into thiopropamine, the thiophene analog of amphetamine, has provided valuable data on how this structural change affects stimulant properties. wikipedia.org The addition of a methyl group to the thiophene ring, as seen in this compound, represents a further refinement in the exploration of these structure-activity relationships.

Rationale and Significance of Academic Investigations into this compound

The primary rationale for investigating this compound lies in its potential to elucidate the specific roles of the aromatic ring in the binding of phenethylamine-type ligands to their target receptors, such as serotonin (B10506) and dopamine receptors. nih.govbiomolther.org The thiophene ring, while sharing aromaticity with benzene, possesses a different electronic distribution and potential for hydrogen bonding due to the presence of the sulfur atom. psu.edu

Key research questions that investigations into this compound and its analogs aim to answer include:

How does the replacement of a phenyl ring with a 5-methyl-2-thienyl ring affect receptor binding affinity and selectivity?

What is the influence of the methyl group's position on the thiophene ring on pharmacological activity?

How does this structural modification alter the metabolic pathways of the compound compared to its phenyl-containing counterparts?

The significance of these investigations extends beyond the specific properties of this compound itself. The data generated contributes to a broader understanding of the pharmacophore of various receptor systems. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and reduced side effects for a range of neurological and psychiatric disorders. rsc.orgnih.gov

Scope and Research Trajectories for this compound

Current and future research on this compound and related compounds is likely to follow several key trajectories:

Synthesis of a Wider Range of Analogs: The systematic synthesis of a series of substituted thienylethylamines, with variations in the position and nature of the substituents on the thiophene ring, will allow for a more detailed mapping of the SAR. mdpi.com

In-depth Pharmacological Characterization: Comprehensive in vitro and in vivo studies are necessary to determine the full pharmacological profile of these compounds. This includes binding assays for a broad panel of receptors and functional assays to determine their agonist or antagonist properties. biomolther.orgnih.gov

Metabolic Studies: Investigating the metabolism of these thiophene-containing compounds is crucial, as the sulfur heteroatom can introduce unique metabolic pathways compared to their carbocyclic analogs. psu.edu

Computational Modeling: Molecular modeling and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the binding modes of these compounds and help to predict the activity of novel analogs. nih.gov

The exploration of this compound and its analogs represents a focused effort within the larger field of medicinal chemistry to understand the subtle yet significant effects of bioisosteric replacement. The knowledge gained from such research holds the potential to advance the development of novel and more effective therapeutics.

Structure

3D Structure

Propriétés

IUPAC Name |

2-(5-methylthiophen-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS/c1-6-2-3-7(9-6)4-5-8/h2-3H,4-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYWLNRNWZOIAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564036 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30433-92-2 | |

| Record name | 2-(5-Methylthiophen-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 5 Methyl 2 Thienyl Ethanamine

Retrosynthetic Analysis and Strategic Approaches for 2-(5-Methyl-2-thienyl)ethanamine

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The primary target can be disconnected at the C-C bond between the thiophene (B33073) ring and the ethylamine (B1201723) side chain, or at the C-N bond of the amine.

A common strategy involves the introduction of the ethanamine moiety to a pre-functionalized 5-methyl-2-thienyl precursor. This can be achieved through several key intermediates, such as 2-(5-methyl-2-thienyl)acetonitrile or a corresponding nitrovinyl compound. These precursors can, in turn, be synthesized from 5-methyl-2-thiophenecarboxaldehyde (B81332). The methyl group on the thiophene ring can be introduced at an early stage, starting from 2-methylthiophene (B1210033), or later in the synthesis through specific functionalization reactions.

Another strategic approach involves building the substituted thiophene ring itself through cyclization reactions. This might involve the reaction of a suitably functionalized C4 and C2 synthons with a sulfur source. However, for a simple derivative like this compound, functionalization of a pre-existing thiophene ring is often more straightforward.

Contemporary Synthetic Routes to this compound

Modern synthetic chemistry offers a range of methods for the preparation of this compound, with a focus on efficiency, selectivity, and sustainability.

Regioselective and Chemoselective Synthetic Protocols

The regioselective synthesis of 2,5-disubstituted thiophenes is crucial for preparing the target molecule. Starting with 2-methylthiophene, electrophilic substitution reactions such as the Vilsmeier-Haack reaction for formylation or Friedel-Crafts acylation will preferentially occur at the C5 position due to the directing effect of the methyl group. wikipedia.org This allows for the selective introduction of a functional group that can be further elaborated to the ethanamine side chain.

For instance, the Vilsmeier-Haack reaction of 2-methylthiophene with phosphorus oxychloride and dimethylformamide yields 5-methyl-2-thiophenecarboxaldehyde. This aldehyde is a key intermediate that can be converted to the target amine via several routes. One common method is the Knoevenagel condensation with nitromethane (B149229) to form 2-(5-methyl-2-nitrovinyl)thiophene, followed by reduction of the nitro group and the double bond. google.com

Another approach involves the conversion of the aldehyde to an oxime, followed by reduction. Alternatively, the aldehyde can be converted to 2-(5-methyl-2-thienyl)acetonitrile, which is then reduced to the desired amine. google.com The reduction of the nitrile can be achieved using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.

A metal-free approach for the synthesis of 2,5-disubstituted thiophenes involves the sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide, which can provide good to excellent yields under mild conditions. rsc.org

| Reaction | Reagents and Conditions | Key Intermediate | Reference |

| Vilsmeier-Haack Reaction | 2-methylthiophene, POCl₃, DMF | 5-methyl-2-thiophenecarboxaldehyde | wikipedia.org |

| Knoevenagel Condensation | 5-methyl-2-thiophenecarboxaldehyde, nitromethane, base | 2-(5-methyl-2-nitrovinyl)thiophene | google.com |

| Nitrile Formation | 5-methyl-2-thiophenecarboxaldehyde, hydroxylamine, then dehydration | 2-(5-methyl-2-thienyl)acetonitrile | google.com |

| Sulfur Heterocyclization | 1,3-diyne, NaSH | 2,5-disubstituted thiophene | rsc.org |

Asymmetric Synthesis and Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral amines is of significant interest. For this compound, which is chiral if a substituent is introduced at the α-carbon of the ethylamine side chain, asymmetric synthesis can be approached in several ways.

One strategy involves the enantioselective reduction of a prochiral ketone precursor, such as 2-acetyl-5-methylthiophene. wikipedia.org This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation with chiral catalysts, such as those based on ruthenium or rhodium with chiral phosphine (B1218219) ligands. wikipedia.org The resulting chiral alcohol can then be converted to the amine with retention or inversion of configuration, for example, via a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

Another approach is the asymmetric reductive amination of a suitable ketone. youtube.comlibretexts.org This involves the condensation of the ketone with an amine source to form a chiral imine or enamine, which is then reduced stereoselectively. Chiral catalysts, such as those derived from chiral phosphoric acids or chiral metal complexes, can be employed to control the stereochemical outcome. mdpi.com

| Asymmetric Strategy | Precursor | Key Transformation | Chiral Source | Reference |

| Enantioselective Reduction | 2-Acetyl-5-methylthiophene | Ketone reduction | Chiral reducing agent or catalyst | wikipedia.org |

| Asymmetric Reductive Amination | 2-Acetyl-5-methylthiophene | Imine/enamine reduction | Chiral catalyst or auxiliary | youtube.comlibretexts.orgmdpi.com |

Sustainable and Green Chemistry Applications in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiophene derivatives. One notable advancement is the use of water as a solvent for palladium-catalyzed C-H arylation of thiophenes, which can reduce the reliance on volatile organic solvents. researchgate.net While not directly a synthesis of the target molecule, this methodology highlights a greener approach to thiophene functionalization.

Metal-free synthesis of 2,5-disubstituted thiophenes from terminal alkynes offers a "one-pot" telescopic approach. schenautomacao.com.br This method utilizes a greener version of the Glaser coupling followed by heterocyclization with sodium sulfide. schenautomacao.com.br Such strategies that minimize purification steps and reduce waste are highly desirable from a green chemistry perspective.

Furthermore, catalyst-controlled regiodivergent C-H alkynylation of thiophenes using palladium catalysis allows for the selective functionalization at either the C2 or C5 position, providing a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. nih.gov

Precursor Chemistry and Intermediate Compounds in the Synthesis of this compound

The synthesis of this compound relies on the availability of key precursors and intermediates. A common starting material is 2-methylthiophene, which can be synthesized commercially via the vapor-phase dehydrogenation of a 1-pentanol/CS₂ mixture. wikipedia.org

From 2-methylthiophene, a crucial intermediate is 5-methyl-2-thiophenecarboxaldehyde, typically prepared via the Vilsmeier-Haack reaction. This aldehyde serves as a versatile precursor for the construction of the ethanamine side chain.

Key Precursors and Intermediates:

| Compound Name | Structure | Synthetic Utility | Reference |

| 2-Methylthiophene | A thiophene ring with a methyl group at the 2-position. | Starting material for the regioselective functionalization at the 5-position. | wikipedia.org |

| 5-Methyl-2-thiophenecarboxaldehyde | A 2-methylthiophene with a formyl group at the 5-position. | Key intermediate for the elaboration of the ethanamine side chain. | wikipedia.org |

| 2-(5-Methyl-2-nitrovinyl)thiophene | A 5-methyl-2-thiophenecarboxaldehyde condensed with nitromethane. | Precursor to the amine via reduction. | google.com |

| 2-(5-Methyl-2-thienyl)acetonitrile | A 5-methyl-2-thiophenecarboxaldehyde converted to a nitrile. | Precursor to the amine via reduction. | google.com |

| 2-(2-Thienyl)ethanol | A thiophene with a 2-hydroxyethyl group. | Can be a precursor for the parent 2-thienylethylamine. patsnap.com |

Chemical Derivatization of this compound

The primary amine functionality of this compound allows for a wide range of chemical derivatizations, enabling the synthesis of a diverse library of compounds for various applications.

A common reaction is N-acylation , where the amine reacts with acyl chlorides or anhydrides to form the corresponding amides. This reaction is often straightforward and can be used to introduce a variety of functional groups.

Another important derivatization is the formation of Schiff bases through condensation with aldehydes or ketones. These imines can be further reduced to secondary amines via reductive amination. chemicalbook.com

The amine can also undergo sulfonylation with sulfonyl chlorides to yield sulfonamides. Additionally, reactions with isocyanates and isothiocyanates lead to the formation of ureas and thioureas, respectively. These derivatizations are valuable for modifying the electronic and steric properties of the molecule, which can be important for its biological activity or material properties.

| Derivative Type | Reactant | Functional Group Formed |

| Amide | Acyl chloride, Anhydride | -NH-C(=O)-R |

| Schiff Base (Imine) | Aldehyde, Ketone | -N=CH-R |

| Secondary Amine | Imine, Reducing Agent | -NH-CH₂-R |

| Sulfonamide | Sulfonyl chloride | -NH-S(=O)₂-R |

| Urea | Isocyanate | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate | -NH-C(=S)-NH-R |

Synthesis of Structurally Modified Analogs

The synthesis of structurally modified analogs of this compound can be achieved through various established synthetic routes, primarily by modifying the starting materials or by direct derivatization of the parent molecule. The core structure, a substituted phenethylamine (B48288) analog where a phenyl group is replaced by a 5-methyl-2-thienyl moiety, allows for modifications at the ethylamine side chain, the thiophene ring, and the methyl group.

A common approach involves the synthesis of N-substituted derivatives. The primary amine of this compound serves as a versatile nucleophile for reactions such as acylation and alkylation. For instance, N-acylation can be performed using various acyl chlorides or anhydrides to yield the corresponding amides. This method is used in the synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, where a substituted thiophen-2-amine is acylated with a nicotinoyl chloride derivative under basic conditions . Similarly, N-alkylation can introduce various alkyl groups onto the amine. One related example is the synthesis of N-substituted 5-[2-(N-alkylamino)ethyl]dibenzo[c,h] wikipedia.orgnih.govnaphthyridines, where the terminal amino group is alkylated google.com.

Another strategy focuses on modifying the thiophene ring. Analogs with different substituents on the thiophene ring can be synthesized by starting with appropriately substituted thiophene raw materials. For example, using a 5-chloro-2-thienyl starting material instead of a 5-methyl-2-thienyl one would lead to the corresponding 5-chloro analog. The synthesis of thiopropamine, an amphetamine analog with a thiophene ring, and its derivatives like 5-Methylmethiopropamine (5-MMPA) and 5-Chloro-β-keto-methiopropamine (5-Cl-bk-MPA), demonstrates the feasibility of introducing substituents at various positions on the thiophene ring nih.gov.

The synthesis of the parent compound, 2-(2-thienyl)ethanamine, often serves as a template for its analogs. Common synthetic methods include the reduction of 2-(2-nitrovinyl)thiophene, the Hofmann rearrangement of 3-(2-thienyl)propionamide, or the reduction of 2-thienylacetonitrile masterorganicchemistry.com. By starting with 5-methyl-2-thienylacetonitrile, for example, one can synthesize this compound.

Below is a table summarizing potential structurally modified analogs and the general synthetic strategies that could be employed.

| Analog Type | General Structure | Synthetic Strategy | Key Reactants | Reference for Strategy |

| N-Alkyl Analogs | R-NH-CH₂CH₂-(5-Me-Thienyl) | Reductive amination or direct alkylation of the primary amine. | Aldehyde/Ketone + Reducing agent or Alkyl halide | google.com |

| N-Acyl Analogs | R-CO-NH-CH₂CH₂-(5-Me-Thienyl) | Acylation of the primary amine. | Acyl chloride or Anhydride | iaea.org |

| Thiophene Ring Substituted Analogs | H₂N-CH₂CH₂-(5-X-Thienyl) | Utilizing a substituted thiophene as the starting material in a standard synthesis route for 2-thienylethylamines. | 2-Substituted thiophene | nih.govmasterorganicchemistry.com |

| α-Methyl Analogs | H₂N-CH(CH₃)-CH₂-(5-Me-Thienyl) | Similar to the synthesis of thiopropamine, likely starting from a 2-(5-methyl-2-thienyl)acetone precursor. | 2-(5-methyl-2-thienyl)acetone | nih.gov |

Functionalization and Conjugation Strategies

The primary amine and the thiophene ring of this compound offer multiple handles for functionalization and conjugation to other molecules, including polymers, biomolecules, and surfaces. These strategies are employed to modify the physicochemical properties of the molecule, for targeted delivery, or for the development of new materials.

The nucleophilic primary amine is the most common site for functionalization. It can readily undergo amidation to form conjugates with carboxylic acid-containing molecules. A notable example is the synthesis of a hyaluronic acid (HA) derivative where 2-thiophene ethylamine (2-TEA) was covalently attached to the HA backbone. chemicalbook.com This was achieved through an amidation reaction activated by 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), demonstrating the potential for conjugating the molecule to biocompatible polymers for applications such as cell culture matrices. chemicalbook.com

Another common functionalization strategy involving the amine group is the formation of Schiff bases. Condensation of the primary amine with aldehydes or ketones, such as isatin (B1672199) and its derivatives, yields Schiff base conjugates. wikipedia.org These intermediates can be further modified, for example, through Mannich reactions, to create a diverse library of compounds for biological screening. wikipedia.org

The molecule has also been used to functionalize material surfaces. For instance, 2-thiopheneethylamine can be used to modify multiwall carbon nanotubes (MWCNTs). nih.gov This surface functionalization alters the electronic properties of the nanotubes, which can be beneficial for applications in organic electronics, such as photovoltaic cells. wikipedia.orgnih.gov

The entire molecule can also act as a building block in the synthesis of more complex heterocyclic systems. It is a key intermediate in the preparation of several antiplatelet drugs. wikipedia.org Additionally, it can be used as a reactant in the synthesis of various pyrimidine (B1678525) and acylguanidine derivatives. nih.gov

The table below outlines several functionalization and conjugation strategies for thiophene ethylamine derivatives.

| Strategy | Functional Group Targeted | Conjugate/Functionalized Product | Application/Purpose | Reference |

| Amidation | Primary Amine | Hyaluronic acid-2-thiophene ethylamine conjugate | Biomaterial for hepatocyte culture | chemicalbook.com |

| Schiff Base Formation | Primary Amine | Isatin-based Schiff bases and Mannich bases | Synthesis of biologically active compounds | wikipedia.org |

| Surface Functionalization | Primary Amine | Functionalized multiwall carbon nanotubes (MWCNTs) | Organic photovoltaics | wikipedia.orgnih.gov |

| Polymer Conjugation | Primary Amine | Polymer-protein conjugates | Drug delivery, oriented protein immobilization | nih.gov |

| Heterocycle Synthesis | Primary Amine and Thiophene Ring | Pyrimidine and acylguanidine derivatives | Medicinal chemistry building block | nih.gov |

Prodrug Design Principles Applied to this compound

Prodrug design is a strategy used to overcome undesirable physicochemical or pharmacokinetic properties of a biologically active molecule by temporarily masking a key functional group. For this compound, the primary amine group is the most logical target for prodrug design, as it is ionizable under physiological conditions, which can limit membrane permeability, including passage across the blood-brain barrier. rsc.org Furthermore, primary amines can be susceptible to first-pass metabolism. rsc.org

A primary strategy for creating prodrugs of amine-containing compounds is N-acylation to form amides. iaea.orgrsc.org While amides are generally more stable than esters, their rate of in vivo hydrolysis can be modulated to achieve a desired release profile. The enzymatic lability of the resulting amide bond would be a critical factor in the successful design of such a prodrug.

Another approach is the formation of carbamates . Carbamate prodrugs can be designed to be cleaved by esterases or other hydrolases. rsc.org More sophisticated systems, such as (acyloxy)alkyl carbamates, have been developed to ensure the release of the primary amine. rsc.org However, a potential issue with this approach for primary amines is the possibility of intramolecular acyl transfer, leading to a stable N-acyl compound instead of the desired parent drug. rsc.org

For central nervous system (CNS) applications, where crossing the blood-brain barrier is crucial, prodrug strategies often focus on increasing lipophilicity. rsc.org Masking the polar amine group of this compound with a lipophilic promoiety could enhance its ability to enter the brain. The dihydropyridine-pyridinium salt system is a redox-based prodrug approach designed for brain delivery, where an enzymatically oxidized form of the prodrug is "locked" within the CNS before releasing the active drug. rsc.org

The table below summarizes key prodrug design principles that could be applied to this compound.

| Prodrug Strategy | Promoieties | Activation Mechanism | Potential Advantages | Reference |

| N-Acylation | Acyl groups (e.g., acetyl, benzoyl) | Enzymatic hydrolysis by amidases/esterases | Increased lipophilicity, modulation of release rate | iaea.orgrsc.org |

| Carbamate Formation | Carbamate linkages | Enzymatic hydrolysis by esterases/peptidases | Improved oral absorption, potential for targeted release | rsc.orgresearchgate.net |

| (Acyloxy)alkyl Carbamates | Acyloxyalkoxycarbonyl groups | Enzymatic hydrolysis followed by spontaneous chemical breakdown | Tunable release rates | rsc.org |

| N-Alkylation | Alkyl groups (e.g., propargyl, 2-cyanoethyl) | Metabolic dealkylation (e.g., by MAO-B) | Sustained release in the brain | rsc.org |

| Redox Systems (for CNS) | Dihydropyridine carriers | Oxidation within the CNS to trap the prodrug, followed by cleavage to release the active drug | Brain-targeted delivery | rsc.org |

It is also important to consider the metabolism of the thiophene ring itself. Thiophene-containing compounds can be metabolized to reactive thiophene S-oxides and epoxides by cytochrome P450 enzymes, which can lead to toxicity. A prodrug strategy might also aim to alter the metabolic profile of the parent compound to reduce the formation of such reactive metabolites.

Advanced Structural Elucidation and Conformational Analysis of 2 5 Methyl 2 Thienyl Ethanamine

High-Resolution Spectroscopic Characterization Techniques

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

No peer-reviewed data providing a full assignment of ¹H and ¹³C NMR spectra, or data from multi-dimensional experiments such as COSY, HSQC, or HMBC for 2-(5-Methyl-2-thienyl)ethanamine, could be located.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

Detailed HRMS data and analysis of the specific fragmentation pathways for this compound have not been published.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

While theoretical vibrational analyses have been performed on related thiophene (B33073) structures, specific experimental FT-IR and FT-Raman spectra with detailed peak assignments for this compound are not available.

Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. Consequently, precise data on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement are unknown.

Powder X-ray Diffraction for Polymorphic Forms

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration for any chemical compound, influencing its physical and chemical properties. Powder X-ray Diffraction (PXRD) stands as a principal analytical technique for the identification and characterization of polymorphic forms. While specific experimental PXRD data for this compound is not extensively available in public-domain literature, the principles of its application can be discussed in the context of this molecule.

The flexible ethylamine (B1201723) side chain attached to the rigid thiophene ring in this compound makes it a likely candidate for exhibiting polymorphism. Different crystalline forms would arise from variations in intermolecular interactions, such as hydrogen bonding involving the primary amine group and π-π stacking of the thiophene rings, leading to different packing arrangements in the crystal lattice.

A hypothetical PXRD analysis of different polymorphic forms of this compound would yield distinct diffraction patterns. Each polymorph would produce a unique set of diffraction peaks, characterized by their position (2θ angle) and relative intensity. These differences are a direct consequence of the different crystal lattices.

Table 1: Hypothetical Powder X-ray Diffraction Data for Two Polymorphic Forms of this compound

| Polymorph I | Polymorph II | ||

| 2θ Angle (°) | Relative Intensity (%) | 2θ Angle (°) | Relative Intensity (%) |

| 8.5 | 60 | 9.2 | 100 |

| 12.3 | 100 | 13.8 | 75 |

| 15.7 | 85 | 16.5 | 90 |

| 19.1 | 45 | 20.1 | 50 |

| 21.8 | 70 | 22.4 | 65 |

| 25.4 | 30 | 26.0 | 40 |

This table is illustrative and represents the type of data that would be generated in a PXRD study of polymorphic forms. The values are not based on experimental results for this specific compound.

The identification of these unique fingerprints is crucial. Computational methods in crystal structure prediction are increasingly being used to explore the potential polymorphic landscape of flexible molecules, providing theoretical PXRD patterns that can guide experimental screening for new solid forms.

Conformational Analysis and Dynamic Behavior of this compound

The biological activity of a molecule is often intrinsically linked to its three-dimensional shape and conformational flexibility. For this compound, the key conformational variables are the torsion angles associated with the ethylamine side chain relative to the thiophene ring. Understanding the rotational barriers and the preferred conformations is essential.

The dynamic behavior of this molecule is primarily dictated by the rotation around the C(thiophene)-C(ethyl) and C(ethyl)-C(amine) bonds. The presence of the methyl group on the thiophene ring can introduce steric hindrance that influences the preferred orientation of the side chain.

Computational chemistry provides powerful tools to investigate these conformational preferences. Techniques such as Density Functional Theory (DFT) can be employed to calculate the potential energy surface of the molecule as a function of its torsional angles. These calculations can identify the low-energy, stable conformations and the energy barriers that separate them.

The conformational landscape of this compound is expected to be characterized by several low-energy conformers. The orientation of the ethylamine group can be described as syn or anti with respect to the sulfur atom of the thiophene ring, and the gauche and anti conformations around the C-C bond of the ethyl group.

Table 2: Theoretical Conformational Analysis of this compound

| Conformer | Dihedral Angle (S-C-C-N) (°) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Gauche, Syn | ~60 | 0.00 | 45 |

| Gauche, Anti | ~60 | 0.25 | 35 |

| Anti, Syn | ~180 | 1.50 | 10 |

| Anti, Anti | ~180 | 1.75 | 10 |

This table is illustrative and based on general principles of conformational analysis for similar molecules. The values are not derived from specific experimental or computational studies of this compound.

The rotational barrier of the ethylamine side chain is a key parameter in its dynamic behavior. This barrier determines the rate of interconversion between different conformers. Studies on analogous phenylethylamines suggest that these barriers are typically in the range of a few kcal/mol, allowing for rapid conformational changes at room temperature. The specific electronic properties of the 5-methyl-2-thienyl group, compared to a phenyl ring, would modulate this barrier.

Computational Chemistry and Molecular Modeling of 2 5 Methyl 2 Thienyl Ethanamine

Quantum Mechanical Studies for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are pivotal in understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution, which in turn governs the chemical reactivity and physical properties of the compound.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 2-(5-methyl-2-thienyl)ethanamine, DFT calculations can predict its geometric and electronic properties. aps.org

One of the key aspects explored through DFT is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (HOMO-LUMO gap) are crucial descriptors of a molecule's reactivity and stability. mdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. For thiophene (B33073) derivatives, the distribution of these orbitals is typically spread across the thiophene ring and its substituents. aps.orgmdpi.com

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.netwolfram.com For this compound, the MEP map would likely show a negative potential around the sulfur and nitrogen atoms, making them susceptible to electrophilic attack, while the hydrogen atoms of the amine group would exhibit a positive potential.

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

| HOMO Energy | -5.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.9 D | Measures the overall polarity of the molecule. |

Note: The values in this table are representative and based on DFT calculations of similar thiophene derivatives. mdpi.comnih.gov

Ab initio molecular orbital theory comprises a set of methods that solve the Schrödinger equation without the use of empirical parameters. These methods, such as Hartree-Fock (HF), are fundamental for obtaining a detailed understanding of a molecule's electronic structure. preprints.org While computationally more demanding than DFT, ab initio methods can provide highly accurate predictions of molecular properties.

For this compound, ab initio calculations can be employed to refine the geometric parameters, such as bond lengths and angles, and to calculate vibrational frequencies. These calculations can also provide insights into the conformational preferences of the flexible ethylamine (B1201723) side chain.

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of molecules and their interactions with biological targets over time. mdpi.com Given the structural resemblance of this compound to phenethylamines, which are known to interact with various receptors in the central nervous system (CNS), MD simulations can be used to explore its potential binding to targets like serotonin (B10506) receptors. nih.govnih.govchemrxiv.org

An MD simulation would typically involve placing the ligand (this compound) in the binding site of a receptor and simulating their movements over a period of nanoseconds to microseconds. acs.org This allows for the observation of key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. The simulation can also reveal conformational changes in the receptor upon ligand binding, which are crucial for its activation or inhibition. nih.gov For instance, the protonated amine group of the ligand would be expected to form a strong electrostatic interaction with an acidic residue, such as an aspartate, in the receptor's binding pocket. nih.gov

In Silico Prediction of Biological Activities and Pharmacokinetic Profiles

In silico methods are widely used in the early stages of drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.govresearchgate.net These predictions help in identifying potential liabilities and in prioritizing candidates for further experimental testing. For a molecule like this compound, which has potential as a CNS-active agent, predicting its ability to cross the blood-brain barrier (BBB) is particularly important. nih.govmdpi.com

Various computational models, often based on a compound's physicochemical properties like molecular weight, lipophilicity (logP), and polar surface area (PSA), are used for these predictions. nih.govmdpi.com The presence of the thiophene ring can influence the metabolic stability of the compound, as thiophenes can undergo bioactivation to reactive metabolites. acs.orgnih.gov

Table 2: Predicted ADME Properties of this compound

| Property | Predicted Value | Desired Range for CNS Drugs |

| Molecular Weight | 141.23 g/mol | < 450 g/mol |

| logP | 2.1 | 1 - 4 |

| Polar Surface Area (PSA) | 26.02 Ų | < 90 Ų |

| Blood-Brain Barrier Permeability | High | High |

| Human Intestinal Absorption | High | High |

Note: The values in this table are representative and based on in silico predictions for similar small molecules. The desired ranges are general guidelines for CNS drug candidates. preprints.orgmdpi.com

Structure-Based Drug Design Approaches Utilizing this compound Scaffolds

The thiophene ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrent in known drugs and bioactive compounds. nih.govbenthamdirect.com The this compound scaffold can serve as a starting point for the design of new therapeutic agents.

In structure-based drug design, the three-dimensional structure of a biological target is used to design ligands that can bind to it with high affinity and selectivity. The this compound scaffold offers several points for chemical modification to optimize its interaction with a target. For example, the amine group, the ethyl linker, and the thiophene ring can all be functionalized to enhance binding affinity and to fine-tune the pharmacokinetic properties of the molecule. nih.govmdpi.com The methyl group on the thiophene ring can also be replaced with other substituents to explore the structure-activity relationship (SAR). nih.gov

By combining computational modeling with synthetic chemistry, novel derivatives of this compound can be rationally designed and evaluated for their potential as new drugs for various therapeutic areas.

Biological and Pharmacological Investigations of 2 5 Methyl 2 Thienyl Ethanamine

In Vitro Pharmacological Characterization

There is no available research detailing the in vitro pharmacological properties of 2-(5-Methyl-2-thienyl)ethanamine. This includes:

In Vivo Pharmacological Effects and Mechanistic Elucidation

Similarly, there is a lack of in vivo studies on this compound. Consequently, the following areas are without available data:

Peripheral Physiological Effects

There is no specific information available in the reviewed scientific literature regarding the peripheral physiological effects of this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

No specific structure-activity relationship (SAR) studies for analogs of this compound were found in the public domain. General SAR studies of other classes of compounds, such as phenethylamines, have been conducted to understand their interaction with various receptors. For instance, research on phenethylamine (B48288) derivatives has shown that substitutions on the phenyl ring can influence affinity for serotonin (B10506) receptors. nih.gov However, these findings cannot be directly extrapolated to this compound and its analogs without specific experimental validation.

Without SAR studies, the key pharmacophoric elements of this compound have not been experimentally defined. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. For the broader class of 2-heteroarylethylamines, the heteroaromatic ring and the ethylamine (B1201723) side chain are considered crucial components for receptor interaction. nih.gov

The molecular determinants for the potency, efficacy, and selectivity of this compound remain unelucidated due to the lack of specific research on this compound and its analogs.

Molecular Mechanisms of Action for this compound

The molecular mechanisms of action for this compound have not been reported in the scientific literature.

No specific molecular targets for this compound have been identified or validated. Research on the parent compound, 2-thienylethylamine, indicates its use as a building block in the synthesis of compounds targeting various biological systems, but does not detail its own specific targets. theclinivex.com

As the molecular targets of this compound are unknown, the downstream biological pathways and cellular responses that it may modulate have not been investigated.

Pharmacokinetic and Pharmacodynamic Modeling of this compound

The pharmacokinetic and pharmacodynamic profile of the specific chemical compound this compound is not well-documented in publicly available scientific literature. However, by examining the properties of structurally related thiophene (B33073) derivatives and ethanamine compounds, a speculative profile can be constructed. It is crucial to emphasize that the following sections are based on general principles and data from analogous compounds, and not from direct experimental investigation of this compound.

Specific studies on the absorption and bioavailability of this compound are not available. As a small molecule with a primary amine group, it is likely to be absorbed from the gastrointestinal tract. The presence of the lipophilic methyl-thienyl group would generally favor passive diffusion across cellular membranes. The basic nature of the ethanamine side chain means that the ionization state, and therefore absorption, will be pH-dependent.

No experimental data is available for the cellular transport and membrane permeability of this compound.

There is no specific data on the distribution profiles or tissue-specific accumulation of this compound. Generally, small lipophilic amines can cross the blood-brain barrier, but the extent to which this specific compound does is unknown. Distribution would be influenced by its plasma protein binding, which has not been determined.

No research findings on the distribution of this compound have been reported.

Direct metabolic studies on this compound have not been published. However, the metabolism of thiophene-containing drugs has been a subject of research. The thiophene ring is known to be a structural alert, as its metabolism can lead to the formation of reactive metabolites. nih.govacs.org

The primary routes of metabolism for thiophene derivatives are oxidation of the thiophene ring, which can be catalyzed by cytochrome P450 (CYP) enzymes. acs.orgnih.govnih.gov This can lead to the formation of thiophene S-oxides and thiophene epoxides, which are reactive electrophiles. nih.govacs.org These reactive intermediates can covalently bind to cellular macromolecules, which is a mechanism of toxicity for some thiophene-containing drugs. nih.gov For instance, the drug tienilic acid was withdrawn from the market due to severe hepatotoxicity attributed to its thiophene moiety. nih.govacs.org

The two main competitive metabolic pathways for the thiophene ring mediated by CYP450 are S-oxidation and epoxidation. acs.orgnih.gov Studies on other thiophene compounds have shown that both pathways can occur simultaneously. nih.gov The relative favorability of these pathways can be influenced by the specific substituents on the thiophene ring. acs.org

The ethanamine side chain of this compound is also a potential site for metabolism, for example, through N-acetylation or oxidative deamination by monoamine oxidases.

No data is available on the specific enzymes involved in the metabolism of this compound or its potential to induce or inhibit metabolic enzymes.

Table 1: General Metabolic Pathways of Thiophene-Containing Compounds

| Metabolic Pathway | Mediating Enzymes | Potential Metabolites | Implication |

| S-oxidation | Cytochrome P450 | Thiophene-S-oxides | Formation of reactive intermediates acs.orgnih.gov |

| Epoxidation | Cytochrome P450 | Thiophene epoxides | Formation of reactive intermediates acs.orgnih.gov |

| Hydroxylation | Cytochrome P450 | Hydroxy-thiophenes | Can be a detoxification pathway researchgate.net |

| Glutathione (B108866) Conjugation | Glutathione S-transferases | Glutathione adducts | Detoxification of reactive intermediates nih.gov |

This table represents general metabolic pathways for thiophene-containing compounds and not specific data for this compound.

Specific data on the excretion and clearance of this compound is not available. For many thiophene-containing pharmaceuticals, the primary route of excretion is via the urine after hepatic metabolism. nih.gov The metabolites are generally more water-soluble than the parent compound, facilitating their renal clearance.

No studies have been published detailing the excretion pathways and clearance mechanisms of this compound.

There is no documented evidence of drug-drug interactions involving this compound. Potential interactions could arise from its metabolism by cytochrome P450 enzymes. If it is a substrate for a specific CYP isozyme, co-administration with inhibitors or inducers of that isozyme could alter its plasma concentrations. Furthermore, if this compound itself inhibits or induces CYP enzymes, it could affect the metabolism of other co-administered drugs.

Without experimental data, any discussion of drug-drug interactions remains speculative.

Toxicological Assessment and Safety Pharmacology of 2 5 Methyl 2 Thienyl Ethanamine

In Vitro Cytotoxicity and Genotoxicity Studies

No specific in vitro cytotoxicity or genotoxicity studies for 2-(5-Methyl-2-thienyl)ethanamine were identified in the reviewed literature. While general metabolic pathways for substituted thiophenes suggest the potential for the formation of reactive intermediates through S-oxidation and ring epoxidation, which could theoretically lead to cytotoxic or genotoxic effects, no direct experimental evidence for this compound exists. femaflavor.org

Mechanistic In Vivo Toxicity Studies

Detailed mechanistic in vivo toxicity studies for this compound are not documented in available scientific resources.

Acute and Sub-chronic Toxicity Mechanisms

There is no available data on the acute or sub-chronic toxicity mechanisms of this compound. For the related compound 2-(2-Thienyl)ethanamine, GHS hazard statements suggest it may be harmful if swallowed or in contact with skin, and may cause respiratory irritation, but the underlying mechanisms have not been detailed. nih.gov

Organ-Specific Toxicity Pathways (e.g., hepatotoxicity, nephrotoxicity)

Specific studies on the potential hepatotoxicity or nephrotoxicity of this compound are absent from the scientific literature. While the liver is a primary site for the metabolism of xenobiotics, including thiophene (B33073) derivatives, no research has specifically investigated the effects of this compound on liver or kidney function or elucidated any potential organ-specific toxicity pathways. nih.gov

Neurotoxicity and Cardiotoxicity Mechanisms

There is no information available regarding the neurotoxic or cardiotoxic potential or mechanisms of this compound.

Immunomodulatory and Hypersensitivity Reactions

No studies were found that investigated the immunomodulatory effects or the potential for hypersensitivity reactions associated with exposure to this compound.

Developmental and Reproductive Toxicity Mechanisms

The potential for developmental and reproductive toxicity of this compound has not been evaluated in any available studies. There is a complete lack of data regarding the effects of this compound on embryonic development, fertility, or reproductive health.

Data Tables

Due to the absence of specific toxicological data for this compound, no data tables can be generated.

Identification of Toxic Metabolites and their Mechanisms of Action

The toxicological profile of many xenobiotics is not necessarily a direct result of the parent compound but rather a consequence of its metabolic transformation into reactive species. For compounds containing a thiophene ring, such as this compound, metabolism mediated by the cytochrome P450 (CYP450) enzyme system is a primary determinant of potential toxicity. acs.orgresearchgate.netnih.gov The bioactivation of the thiophene moiety can lead to the formation of highly reactive electrophilic metabolites that are implicated in various toxicities, including hepatotoxicity and nephrotoxicity. acs.orgresearchgate.net

The metabolic pathways for thiophene-containing drugs primarily involve two major oxidative routes: S-oxidation and epoxidation of the thiophene ring. acs.orgnih.gov These pathways lead to the generation of unstable and reactive intermediates, namely thiophene-S-oxide and thiophene epoxide. researchgate.netacs.orgnih.gov

In the case of this compound, it is hypothesized that its biotransformation follows similar pathways to other thiophene derivatives and structurally related compounds like methiopropamine. wikipedia.org The primary metabolic routes likely involve oxidation of the thiophene ring and modifications to the ethanamine side chain.

Table 1: Postulated Toxic Metabolites of this compound

| Parent Compound | Proposed Metabolic Pathway | Putative Toxic Metabolite | Chemical Nature |

| This compound | Thiophene S-oxidation | This compound-S-oxide | Electrophilic, Reactive Intermediate |

| This compound | Thiophene Epoxidation | This compound Epoxide | Electrophilic, Reactive Intermediate |

| This compound | Side-chain Hydroxylation | 1-(5-Methyl-2-thienyl)ethan-2-amine-1-ol | Potentially reactive alcohol |

| This compound | N-dealkylation (if applicable to secondary amine analogues) | 2-(5-Methyl-2-thienyl)acetaldehyde | Aldehyde with potential for toxicity |

The primary mechanisms of action for these putative toxic metabolites revolve around their electrophilic nature. Thiophene-S-oxides and thiophene epoxides are highly reactive and can readily undergo nucleophilic attack by cellular macromolecules. researchgate.netnih.govacs.org

Mechanism of Action of Thiophene-Derived Metabolites:

Covalent Binding to Proteins: The electrophilic sulfur or carbon atoms in the reactive thiophene metabolites can form covalent adducts with nucleophilic residues (e.g., cysteine, lysine, histidine) on cellular proteins. nih.gov This can lead to enzyme inhibition, disruption of protein structure and function, and the initiation of immune responses against the modified proteins, potentially causing drug-induced hypersensitivity reactions. nih.gov

Interaction with Glutathione (B108866) (GSH): These reactive intermediates can be detoxified through conjugation with glutathione, a major intracellular antioxidant. acs.org However, extensive formation of these metabolites can deplete cellular GSH stores, rendering the cell more susceptible to oxidative stress and damage from other reactive species.

Oxidative Stress: The process of CYP450-mediated metabolism itself can generate reactive oxygen species (ROS). Furthermore, the depletion of GSH can exacerbate oxidative stress, leading to lipid peroxidation, mitochondrial dysfunction, and ultimately, cell death.

Table 2: Research Findings on the Mechanisms of Thiophene-Related Toxicity

| Research Finding | Implication for this compound Toxicity |

| Cytochrome P450 enzymes, particularly CYP2C9, are known to metabolize thiophene-containing drugs to reactive intermediates. nih.gov | The genetic polymorphism of CYP enzymes could influence an individual's susceptibility to toxicity from this compound. |

| Thiophene-S-oxides have been identified as key reactive metabolites in the bioactivation of various thiophene derivatives. nih.govacs.org | The formation of a this compound-S-oxide is a highly probable pathway leading to toxicity. |

| The reaction of thiophene-S-oxides with nucleophiles like glutathione has been demonstrated in vivo. nih.govacs.org | The potential for glutathione depletion and subsequent oxidative stress is a significant toxicological concern. |

| Structural analogues, such as methiopropamine, undergo metabolism to form thiophene S-oxides and hydroxylated metabolites. wikipedia.org | This provides a strong basis for predicting similar metabolic fates for this compound. |

Advanced Analytical Methods for 2 5 Methyl 2 Thienyl Ethanamine

Chromatographic Separation and Detection Methods

Chromatographic techniques are paramount for the separation of 2-(5-Methyl-2-thienyl)ethanamine from impurities and for its quantification. The choice of method depends on the sample matrix, the required sensitivity, and the specific analytical question being addressed.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18 column, using a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727).

For the detection of this compound, which lacks a strong chromophore, several detection modes can be employed. Ultraviolet (UV) detection is a common approach, although the sensitivity may be limited due to the compound's moderate UV absorbance. To enhance sensitivity and selectivity, derivatization with a UV-absorbing or fluorescent tag can be performed prior to HPLC analysis.

A more advanced detection method is mass spectrometry (MS), which provides high sensitivity and structural information. When coupled with HPLC (LC-MS), it allows for the unequivocal identification and quantification of the target analyte.

Table 1: Illustrative HPLC Parameters for the Analysis of Thienylethylamine Derivatives

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm or Mass Spectrometry |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself has limited volatility, it can be analyzed by GC-MS after derivatization to increase its volatility and improve its chromatographic properties. Common derivatizing agents for primary amines include acylating agents (e.g., trifluoroacetic anhydride) or silylating agents.

The mass spectrum of the derivatized this compound provides a unique fragmentation pattern that serves as a fingerprint for its identification. The fragmentation of the molecular ion typically involves cleavage of the C-C bond adjacent to the nitrogen atom, leading to the formation of characteristic fragment ions. For the closely related 2-(2-Thienyl)ethanamine, a prominent peak at m/z 97, corresponding to the thienylmethyl cation, is often observed. bldpharm.com

Table 2: Typical GC-MS Parameters for the Analysis of Derivatized Amines

| Parameter | Value |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then ramp to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

For the highly sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the specificity of tandem mass spectrometry.

In an LC-MS/MS experiment, the precursor ion (the protonated molecule of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This multiple reaction monitoring (MRM) provides excellent selectivity and reduces background noise, enabling very low detection limits.

Table 3: Generic LC-MS/MS Parameters for Phenethylamine (B48288) Analysis

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion | [M+H]⁺ |

| Collision Gas | Argon |

| Scan Type | Multiple Reaction Monitoring (MRM) |

Chiral Chromatography for Enantiomeric Purity Assessment

Since this compound possesses a chiral center, it can exist as two enantiomers. As the biological activity of enantiomers can differ significantly, it is crucial to determine the enantiomeric purity of the compound. Chiral chromatography is the most common technique for separating enantiomers.

This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. The choice of the mobile phase, which can be a normal-phase (e.g., hexane/isopropanol) or a reversed-phase system, is critical for achieving optimal separation.

Quantitative Spectroscopic Techniques

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), offer a powerful tool for the quantitative analysis of this compound without the need for a reference standard of the analyte itself.

Quantitative NMR Spectroscopy for Purity and Concentration Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity or concentration of a substance by comparing the integral of a specific resonance of the analyte to the integral of a certified internal standard with a known concentration. ox.ac.uk

For the qNMR analysis of this compound, a suitable internal standard that has sharp signals in a region of the spectrum that does not overlap with the analyte's signals is chosen. The ¹H NMR spectrum of this compound would exhibit characteristic signals for the methyl protons, the methylene (B1212753) protons of the ethylamine (B1201723) side chain, and the protons on the thiophene (B33073) ring. By integrating a well-resolved signal of the analyte and a signal of the internal standard, the purity or concentration can be calculated.

Table 4: Illustrative ¹H NMR Data for Thienylethylamine Derivatives

| Protons | Chemical Shift (ppm) | Multiplicity |

| Thiophene-H | 6.6 - 7.2 | m |

| -CH₂- (next to thiophene) | ~ 2.9 | t |

| -CH₂- (next to amine) | ~ 2.8 | t |

| -CH₃ | ~ 2.4 | s |

| -NH₂ | variable | br s |

Note: The exact chemical shifts and multiplicities for this compound would need to be determined experimentally.

UV-Vis Spectrophotometric Assays

UV-Vis spectrophotometry offers a rapid and accessible method for the quantitative analysis of this compound. The thiophene ring, being an aromatic heterocycle, exhibits characteristic absorption in the ultraviolet region of the electromagnetic spectrum. The position and intensity of the absorption maximum (λmax) are influenced by the substituents on the thiophene ring. For 2-substituted thiophenes, there is typically strong conjugation between the substituent and the ring, leading to distinct spectral properties. nii.ac.jp

A direct UV-Vis assay would involve measuring the absorbance of a solution containing this compound at its λmax, which would be empirically determined. However, in complex matrices where other compounds may absorb at similar wavelengths, direct measurement lacks specificity. To overcome this, derivative spectrophotometry can be employed. uw.edu.pl By calculating the first or second derivative of the absorption spectrum, overlapping peaks can be resolved, and the influence of background interference can be minimized. uw.edu.pl This "zero-crossing" technique allows for the quantification of the target analyte even in the presence of interfering substances. uw.edu.pl

Another approach involves chemical derivatization to create a new compound with a unique and strong chromophore that absorbs in the visible region, where fewer interferences typically occur. For instance, the primary amine group of this compound could react with a reagent like 1,4-phenylenediamine to form a colored Schiff base, a principle used in assays for other aldehydes and amines. mdpi.com

Table 1: Hypothetical UV-Vis Spectral Characteristics for Assay Development

| Parameter | Value/Description | Purpose |

|---|---|---|

| λmax (Direct) | ~230-245 nm | Primary wavelength for direct quantification in pure solutions. |

| Molar Absorptivity (ε) | To be determined | A measure of how strongly the compound absorbs light at λmax. |

| Derivative Order | First or Second | To enhance specificity and resolve overlapping spectral bands. |

| Zero-Crossing Point | Wavelength specific | Wavelength used for quantification in derivative spectrophotometry to nullify interference. |

| Derivatizing Agent | e.g., Ninhydrin, OPA | To create a colored product for visible-range spectrophotometry, increasing specificity. |

| λmax (Derivative) | > 400 nm | Wavelength for measuring the colored derivative, avoiding UV interferences. |

Electrochemical and Biosensor-Based Detection

Electrochemical methods provide high sensitivity and are well-suited for the detection of electroactive molecules like this compound. The thiophene moiety is known to be susceptible to electrochemical oxidation. nih.gov Techniques such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV) can be applied to study the oxidation potential of the compound and develop a quantitative method based on the relationship between current and concentration.

Biosensor-based detection offers a significant leap in selectivity and sensitivity. nih.govnih.gov A biosensor for this compound would typically consist of two main components: a biological recognition element and a transducer. nih.gov

Biorecognition Element : Given that the target is a primary amine, an enzyme such as amine oxidase would be an excellent candidate. nih.gov This enzyme would be immobilized on the sensor surface and would selectively catalyze the oxidation of the amine group of this compound.

Transducer : An electrochemical transducer, such as a screen-printed carbon electrode or a gold electrode, would detect the products of the enzymatic reaction. nih.gov In an amperometric biosensor, the electrode measures the current generated by the oxidation of hydrogen peroxide (a byproduct of the amine oxidase reaction) or the direct electron transfer during the enzymatic reaction. nih.gov This current is directly proportional to the concentration of the analyte.

The development of such biosensors allows for rapid, cost-effective, and potentially portable analysis, making them ideal for on-site screening of samples. nih.govnih.gov

Sample Preparation Strategies for Complex Matrices (Biological Fluids, Environmental Samples)

The analysis of this compound in complex matrices like blood, urine, or environmental water samples requires an effective sample preparation step to remove interfering substances and concentrate the analyte.

Protein Precipitation (for Biological Fluids) : For samples such as plasma or serum, the first step is often the removal of proteins, which can interfere with analysis. This is typically achieved by adding a precipitating agent like cold acetonitrile or trichloroacetic acid, followed by centrifugation to separate the precipitated proteins from the supernatant containing the analyte.

Liquid-Liquid Extraction (LLE) : This classic technique involves extracting the analyte from the aqueous sample into an immiscible organic solvent. Based on the expected polarity of this compound, a solvent system would be chosen to maximize the partitioning of the analyte into the organic phase while leaving interfering compounds in the aqueous phase. The pH of the aqueous sample can be adjusted to ensure the amine is in its neutral, more organo-soluble form.

Solid-Phase Extraction (SPE) : SPE is a more modern and efficient alternative to LLE. A sample is passed through a cartridge containing a solid sorbent.

Reversed-Phase SPE : A C18 or C8 sorbent could be used, where the nonpolar thiophene ring would be retained on the sorbent. Interferences would be washed away, and the analyte would then be eluted with an organic solvent like methanol or acetonitrile.

Ion-Exchange SPE : A cation-exchange sorbent could be employed to specifically target the protonated amine group of the analyte. The sample, at an acidic pH, would be loaded onto the cartridge, retaining the positively charged analyte. After washing, the analyte is eluted by changing the pH or increasing the ionic strength of the eluting solvent. This provides high selectivity for basic compounds like this compound.

Method Validation for Analytical Specificity, Sensitivity, Accuracy, and Precision

Once an analytical method is developed, it must be rigorously validated to ensure its performance is reliable and suitable for its intended purpose. Validation involves assessing several key parameters.

Specificity : This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. Specificity is typically demonstrated by showing that blank and spiked matrix samples are free from interfering peaks or signals at the retention time or m/z of the analyte.

Sensitivity : The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD : The lowest concentration of the analyte in a sample that can be reliably detected, but not necessarily quantified.

LOQ : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy.

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is assessed through recovery studies by spiking a known concentration of the analyte into a blank matrix. The results are expressed as a percentage of recovery.

Table 2: Illustrative Data for Accuracy Assessment

| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) | Recovery (%) |

|---|---|---|

| 5.0 | 4.85 | 97.0 |

| 50.0 | 51.5 | 103.0 |

Precision : Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD).

Repeatability (Intra-day precision) : Assessed by analyzing replicate samples on the same day.

Intermediate Precision (Inter-day precision) : Assessed by analyzing replicate samples on different days, by different analysts, or with different equipment.

Table 3: Illustrative Data for Precision Assessment

| Concentration (ng/mL) | Intra-day Precision (n=6), RSD% | Inter-day Precision (n=6, 3 days), RSD% |

|---|---|---|

| 5.0 | 4.5% | 6.8% |

| 50.0 | 2.1% | 3.5% |

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Gold |

| Hydrogen Peroxide |

| Methanol |

| Ninhydrin |

| 1,4-phenylenediamine |

Pre Clinical and Translational Research of 2 5 Methyl 2 Thienyl Ethanamine

Efficacy Evaluation in Disease Models (Mechanistic Focus)

The initial step in evaluating the therapeutic potential of 2-(5-Methyl-2-thienyl)ethanamine would involve comprehensive screening in various disease models. The selection of these models would be guided by the compound's structural similarity to known pharmacologically active agents or by initial high-throughput screening results that suggest a particular biological target. The primary goal is to understand the compound's mechanism of action and its potential efficacy.

A mechanistic focus would necessitate a multi-pronged approach, starting with in vitro assays to determine the compound's interaction with specific molecular targets such as receptors, enzymes, or ion channels. Following promising in vitro results, investigations would proceed to cell-based assays to observe the compound's effect on cellular pathways and functions.

Subsequently, efficacy would be assessed in appropriate in vivo animal models that recapitulate aspects of human diseases. For instance, if the compound is hypothesized to have neurological activity, models of depression, anxiety, or neurodegeneration would be employed. Throughout these studies, the emphasis would be on elucidating how the compound achieves its effects at a molecular and cellular level.

Table 1: Illustrative Example of Mechanistic Efficacy Evaluation in a Hypothetical Neurological Disease Model

| Assay Type | Model/System | Key Parameters Measured | Hypothetical Outcome for Efficacy |

| In Vitro | Human Serotonin (B10506) Receptor Binding Assay | Binding Affinity (Ki) | High affinity for a specific serotonin receptor subtype |

| Cell-Based | Neuronal cell line | cAMP accumulation, Gene expression of neurotrophic factors | Altered second messenger levels, Upregulation of BDNF |

| In Vivo | Chronic Mild Stress Model in Rodents | Behavioral tests (e.g., forced swim test, sucrose (B13894) preference test) | Reversal of anhedonic and depressive-like behaviors |

| Ex Vivo | Brain tissue analysis from treated animals | Neurotransmitter levels, Receptor density | Normalization of neurotransmitter imbalances |

Identification and Validation of Biomarkers for this compound Activity

The identification and validation of biomarkers are critical for the clinical development of any new compound. Biomarkers are objectively measured characteristics that serve as indicators of normal biological processes, pathogenic processes, or responses to a therapeutic intervention. For this compound, biomarker research would run parallel to efficacy studies.

The process would involve:

Discovery: Utilizing 'omics' technologies (genomics, proteomics, metabolomics) to analyze samples from in vitro or in vivo models treated with the compound. This could reveal changes in gene expression, protein levels, or metabolite concentrations that are correlated with the compound's activity.

Validation: Once potential biomarkers are identified, they must be rigorously validated to ensure they are sensitive, specific, and reproducible. This involves testing in larger and more diverse sample sets and, eventually, in human subjects.

Validated biomarkers would be invaluable for future clinical trials, potentially to stratify patient populations, monitor treatment response, and provide early indications of efficacy.

Table 2: Hypothetical Biomarker Development Plan for this compound

| Biomarker Category | Potential Biomarker | Source of Measurement | Purpose in Drug Development |

| Target Engagement | Receptor Occupancy | PET imaging of the brain | To confirm the compound is reaching and binding to its intended target in the central nervous system. |

| Pharmacodynamic | Plasma levels of a specific metabolite | Blood sample | To provide a quantitative measure of the biological effect of the compound. |

| Predictive | Genetic Polymorphism | DNA from blood sample | To identify patients who are most likely to respond to treatment with the compound. |

Safety Pharmacology Profiling and Risk Assessment Methodologies

Safety pharmacology is a specialized branch of pharmacology that investigates the potential undesirable pharmacodynamic effects of a new chemical entity on vital physiological functions. Regulatory guidelines mandate a core battery of safety pharmacology studies before a compound can be administered to humans.

The safety pharmacology profile for this compound would assess its effects on the central nervous, cardiovascular, and respiratory systems. These studies are designed to identify potential adverse effects that could limit the compound's therapeutic window.

Risk assessment is an integrative process that considers all available non-clinical data, including pharmacology, pharmacokinetics, and toxicology, to predict potential risks in humans. The goal is to establish a safe starting dose and dose-escalation scheme for first-in-human clinical trials.

Table 3: Standard Safety Pharmacology Core Battery Assessment

| System | In Vitro Assay Example | In Vivo Study Example | Key Parameters Assessed |

| Cardiovascular | hERG channel assay | Telemetry in conscious, unrestrained animals (e.g., dogs, non-human primates) | QT interval, heart rate, blood pressure, ECG morphology |

| Central Nervous | Receptor binding panel (e.g., CEREP) | Functional Observational Battery (FOB) in rodents | Behavior, autonomic functions, neuromuscular coordination |

| Respiratory | Not a standard in vitro assay | Plethysmography in conscious, unrestrained animals | Respiratory rate, tidal volume, minute volume |

Regulatory and Ethical Considerations in 2 5 Methyl 2 Thienyl Ethanamine Research

Current Regulatory Landscape and Classification of Novel Psychoactive Substances (if applicable)

Currently, 2-(5-Methyl-2-thienyl)ethanamine is not specifically scheduled or controlled under the major international drug conventions or national laws of most countries. Its legal status is therefore defined by the broader regulations governing new, unapproved chemical substances and, potentially, by legislation targeting Novel Psychoactive Substances (NPS).

NPS are compounds designed to mimic the effects of controlled drugs while circumventing existing legal frameworks. fda.gov This rapid emergence of new substances presents a significant challenge to public health and regulatory agencies worldwide. fda.gov In the absence of specific legislation for this compound, it would likely be managed under general chemical control laws or, if marketed for human consumption with psychoactive effects, under broader NPS or analogue legislation. Such laws often allow authorities to control substances that are structurally or pharmacologically similar to known controlled drugs.

The thiophene (B33073) ring, a core component of this molecule, is a recognized "privileged pharmacophore" in medicinal chemistry. nih.gov It is present in numerous drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its significance in developing legitimate therapeutics. nih.gov However, the attachment of an ethanamine side chain creates a structure that requires careful evaluation for potential central nervous system (CNS) activity. The regulatory approach would therefore be cautious, pending comprehensive scientific data on its pharmacology and toxicology.

Ethical Frameworks for Research Involving this compound

The ethical conduct of research involving any new chemical entity is paramount. All studies must adhere to fundamental principles designed to protect research subjects and ensure the integrity of scientific inquiry.

A foundational ethical requirement is that the potential benefits of the research must outweigh the risks. nih.gov This necessitates that preclinical studies are rigorously designed to generate valid and replicable findings, thereby building a sound scientific hypothesis before any consideration of human trials. nih.gov Research involving novel compounds like this compound must be overseen by independent ethical review committees, such as an Institutional Review Board (IRB) or an Animal Care and Use Committee. acs.orgnih.gov

For animal studies, ethical guidelines such as the 3Rs (Replace, Reduce, Refine) and the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines are essential. acs.orgorganact.fr These frameworks mandate the use of non-animal alternatives where possible, minimizing the number of animals used, and refining procedures to reduce suffering. organact.fr

Should research progress to human trials, stringent ethical protocols governed by documents like the Declaration of Helsinki and national regulations (e.g., 45 CFR Part 46 in the U.S.) must be followed. acs.orgnih.gov Given the potential for CNS activity, particular attention must be paid to the capacity of subjects to provide informed consent and the protection of potentially vulnerable populations. nih.gov There is also a growing consensus on the ethical obligation for researchers and institutions to share data from all trials, including those that fail, to prevent redundant research and inform the broader scientific community. nih.gov

Data Requirements and Preclinical Development Strategies

Before a new chemical entity (NCE) like this compound can be considered for human clinical trials, it must undergo a comprehensive preclinical development program to satisfy regulatory bodies like the FDA. primescholars.com This process is designed to build a detailed profile of the compound's properties and to establish a preliminary safety assessment. fda.govnih.gov

The preclinical data package is extensive and must be conducted in compliance with Good Laboratory Practices (GLP) to ensure data quality and integrity. fda.goveranyona.comnamsa.com Key components of this package include: